molecular formula C8H9Cl2N B1353506 2,3-dichloro-N-ethylaniline CAS No. 49850-15-9

2,3-dichloro-N-ethylaniline

Cat. No. B1353506
CAS RN: 49850-15-9
M. Wt: 190.07 g/mol
InChI Key: BJHDRDSESRROKS-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-ethylaniline (2,3-DCNE) is an organic compound that has been used in research applications for its unique properties. It is a derivative of aniline and is composed of two chlorine atoms and one ethyl group attached to the nitrogen atom. It is a colorless liquid at room temperature and has a molecular weight of 166.05 g/mol. 2,3-DCNE is a valuable reagent in organic synthesis and has been used in a variety of scientific applications, including drug synthesis, catalysis, and biochemistry.

Scientific Research Applications

Synthesis and Reactivity in Drug Development

2,3-dichloro-N-ethylaniline and related compounds are used in the synthesis of pharmaceuticals. For instance, laquinimod, a drug in clinical trials for multiple sclerosis, involves a high-yielding aminolysis reaction with N-ethylaniline. The study of its synthesis provides insights into the reactivity and mechanism involving intramolecular proton transfer, which is crucial for the formation of key intermediates in drug synthesis (Jansson et al., 2006).

Charge-Transfer Interactions

Research into the charge-transfer interactions of compounds related to 2,3-dichloro-N-ethylaniline has implications for understanding molecular interactions in various solvents. A study on the interaction between 2,3-dicyano-1,4-naphthoquinone and N-ethylaniline revealed the formation of a charge-transfer complex, providing a basis for understanding molecular behavior in solvents and potential applications in designing new materials and reaction pathways (Magadum et al., 2012).

Environmental and Microbial Degradation

2,3-dichloro-N-ethylaniline derivatives also play a role in the study of environmental degradation of herbicides. Sphingobium sp. strain MEA3-1 can degrade various alkyl-substituted aniline compounds, showcasing the metabolic pathways involved in the breakdown of such compounds in the environment. This research is crucial for understanding the fate of chemical pollutants and developing bioremediation strategies (Dong et al., 2015).

Molecular Interactions and Spectroscopy

Spectroscopic studies of molecular interactions involving compounds similar to 2,3-dichloro-N-ethylaniline provide insights into the formation of charge-transfer complexes and their spectroscopic characteristics. This research aids in the understanding of the fundamental properties of molecular interactions, which is valuable for the development of new chemical sensors and materials (El-Gogary et al., 2007).

Catalysis and Synthesis

The role of 2,3-dichloro-N-ethylaniline derivatives in catalysis and organic synthesis is significant. For example, the alkylation of aniline, a process crucial for producing dyes, pharmaceuticals, and agrochemicals, involves catalysts that can facilitate the reaction under less harsh conditions. Research in this area contributes to the development of more efficient and environmentally friendly synthetic methods (Narayanan & Deshpande, 2000).

Future Directions

: ChemSpider - 2,3-dichloro-N-methylaniline hydrochloride

Mechanism of Action

properties

IUPAC Name

2,3-dichloro-N-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHDRDSESRROKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446796
Record name 2,3-dichloro-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-N-ethylaniline

CAS RN

49850-15-9
Record name 2,3-dichloro-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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